molecular formula C9H8N2 B14697987 (2E)-2-(Phenylimino)propanenitrile CAS No. 23579-36-4

(2E)-2-(Phenylimino)propanenitrile

Katalognummer: B14697987
CAS-Nummer: 23579-36-4
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: WVSBXTJLWUAQEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-(Phenylimino)propanenitrile is an organic compound characterized by the presence of a phenyl group attached to an imino group, which is further connected to a propanenitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(Phenylimino)propanenitrile typically involves the condensation reaction between benzaldehyde and propanenitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (2E) isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (2E)-2-(Phenylimino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-2-(Phenylimino)propanenitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2E)-2-(Phenylimino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • (2E)-2-(Phenylimino)butanenitrile
  • (2E)-2-(Phenylimino)pentanenitrile
  • (2E)-2-(Phenylimino)hexanenitrile

Comparison: (2E)-2-(Phenylimino)propanenitrile is unique due to its specific structural configuration and the presence of a propanenitrile moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

23579-36-4

Molekularformel

C9H8N2

Molekulargewicht

144.17 g/mol

IUPAC-Name

N-phenylethanimidoyl cyanide

InChI

InChI=1S/C9H8N2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6H,1H3

InChI-Schlüssel

WVSBXTJLWUAQEG-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=CC=CC=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.